molecular formula C7H6ClI B1349886 2-Chloro-6-iodotoluene CAS No. 42048-11-3

2-Chloro-6-iodotoluene

Cat. No.: B1349886
CAS No.: 42048-11-3
M. Wt: 252.48 g/mol
InChI Key: OEHHXVIJMCMYGM-UHFFFAOYSA-N
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Description

2-Chloro-6-iodotoluene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Friedel-Crafts Reactions

2-Chloro-6-iodotoluene is involved in Friedel–Crafts reactions, a type of acylation reaction. Research has shown that acetylation and benzoylation of iodobenzene and its derivatives, including this compound, can produce various compounds under specific conditions, yielding products like p-iodoacetophenone or p-iodobenzophenone. These findings are significant in synthetic organic chemistry (Gore, Thorburn, & Weyell, 1973).

α-Oxygen Functionalizations

In the domain of organic synthesis, this compound is used for α-oxygen functionalizations of β-dicarbonyl compounds. This process involves the introduction of various oxygen-containing functionalities, such as tosyloxy and acetoxy, to β-dicarbonyl compounds. The transformations are facilitated by hypervalent iodine(III) species, demonstrating the reagent's utility in diversifying organic molecules (Yu, Tian, & Zhang, 2010).

Photodissociation Dynamics

In the field of physical chemistry, studies on the photodissociation dynamics of 2-iodotoluene have provided insights into the dissociation process of the C-I bond in this molecule. This research contributes to the understanding of fundamental reaction mechanisms in photochemistry (Liu et al., 2016).

Oxidative Intramolecular Coupling

This compound plays a rolein oxidative intramolecular coupling processes, particularly in the synthesis of polycyclic aromatic hydrocarbons. The catalytic activity of hypervalent iodine, generated from this compound, facilitates the coupling of arene and alkene C-H bonds, leading to the formation of complex hydrocarbons. This process highlights its significance in organic synthesis and the development of new catalytic methods (Zhao, Britt, & Murphy, 2018).

Halogenation Reactions

The compound is also relevant in halogenation reactions. Research in this area has shown that this compound can be used in the formation of dihalo compounds, which are essential intermediates in various synthetic pathways. This underscores its role in expanding the toolkit for halogenation chemistry (Tao, Tran, & Murphy, 2013).

Selective Iodination of Toluene

A significant application of this compound is in the selective iodination of toluene to form para-iodotoluene. This process demonstrates the utility of this compound in facilitating specific chemical transformations, which is crucial in the production of specialized aromatic compounds (Sharma, Deshmukh, & Singh, 1996).

Biochemical Analysis

Biochemical Properties

2-Chloro-6-iodotoluene plays a significant role in biochemical reactions, particularly in substitution and coupling reactions such as the Suzuki reaction . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s interactions with biomolecules are primarily based on its ability to act as a halogenated aromatic compound, which can participate in electrophilic aromatic substitution reactions. These interactions are crucial for the synthesis of more complex molecules used in pharmaceuticals and other industries.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular function. For example, this compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds . These molecular interactions are essential for the compound’s role in biochemical reactions and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but it can degrade when exposed to light and heat . The long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound can undergo metabolic reactions such as oxidation and reduction, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for the compound’s role in cellular metabolism and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.

Properties

IUPAC Name

1-chloro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHHXVIJMCMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373974
Record name 2-Chloro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42048-11-3
Record name 2-Chloro-6-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodo-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.